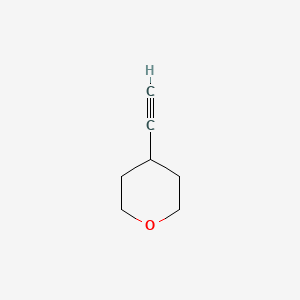

4-Ethynyltetrahydro-2H-pyran

Descripción

Significance of the Tetrahydropyran (B127337) Scaffold in Complex Molecule Synthesis

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, is a privileged scaffold in organic chemistry. jk-sci.comnih.gov This structural motif is a common feature in a vast array of biologically important natural products, including polyether antibiotics, marine toxins, and pheromones. nih.gov Its prevalence in medicinally significant molecules, such as the anticancer agents bryostatin (B1237437) and eribulin, underscores its importance. chemeurope.com The THP ring system is also central to the structure of pyranose sugars like glucose. jk-sci.com

The synthetic importance of the tetrahydropyran scaffold has driven the development of numerous methods for its construction. These strategies include hetero-Diels-Alder reactions, Prins cyclizations, ring-closing metathesis, and intramolecular Michael additions. chemdad.comprepchem.com The ability to synthesize substituted tetrahydropyrans with high stereocontrol is a key focus in the total synthesis of complex natural products. researchgate.net

Strategic Utility of the Ethynyl (B1212043) Functional Group in Chemical Transformations

The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile functional group in organic synthesis. nrochemistry.com Its linear geometry and the high reactivity of the carbon-carbon triple bond allow for a wide range of chemical transformations. nrochemistry.com The acidic nature of the terminal alkyne's proton enables the formation of metal acetylides, which are potent nucleophiles for carbon-carbon bond formation. nrochemistry.com

Among the most powerful reactions involving terminal alkynes is the Sonogashira coupling, a palladium- and copper-co-catalyzed reaction that forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. researchgate.netgoogle.com This reaction is conducted under mild conditions and has been extensively used in the synthesis of natural products, pharmaceuticals, and organic materials. google.com

Furthermore, the ethynyl group is a key participant in "click chemistry," a concept that emphasizes the use of highly efficient and selective reactions. wikipedia.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where terminal alkynes react with azides to form stable 1,2,3-triazole rings. nih.govpcbiochemres.com This reaction's reliability and biocompatibility have made it a powerful tool for bioconjugation, drug discovery, and materials science. nih.govpcbiochemres.com

The synthesis of terminal alkynes can be achieved through several established methods, including the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne in a two-step process. jk-sci.comorganic-chemistry.orgwikipedia.org Another important method is the Seyferth-Gilbert homologation, which uses a diazomethylphosphonate reagent to convert aldehydes or ketones into alkynes. chemeurope.comnrochemistry.comwikipedia.org

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Ethynyltetrahydro-2H-pyran

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 110.15 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless Oil or Solid | chemicalbook.comsigmaaldrich.com |

| Boiling Point (Predicted) | 138.1 ± 29.0 °C | chemicalbook.com |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | chemicalbook.com |

| CAS Number | 1202245-65-5 | chemicalbook.com |

| SMILES | C#CC1CCOCC1 | sigmaaldrich.com |

| InChI | 1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | sigmaaldrich.com |

| InChIKey | BMYOVGRZKOKXMG-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Description | Key Reactions | Reference |

| Medicinal Chemistry | Used in the synthesis of aminopyrazine derivatives as PI3K-γ inhibitors. | Sonogashira Coupling | chemicalbook.com |

| Organic Synthesis | Serves as a building block for introducing the tetrahydropyran motif into larger, more complex molecules. | Sonogashira Coupling, Click Chemistry | brad.ac.uksioc-journal.cn |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYOVGRZKOKXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720569 | |

| Record name | 4-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202245-65-5 | |

| Record name | 4-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethynyltetrahydro 2h Pyran and Its Chemical Analogues

Preparation of the Tetrahydropyran (B127337) Core: Strategic Considerations

Ring-Closing Approaches

Ring-closing reactions offer a powerful means to construct the tetrahydropyran core from acyclic precursors. These methods often provide a high degree of control over the substitution pattern and stereochemistry of the resulting cyclic ether.

One of the most prominent ring-closing strategies is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. researchgate.netresearchgate.netnih.govnih.govwikipedia.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the starting homoallylic alcohol and the reaction conditions. nih.gov For the synthesis of 4-substituted tetrahydropyrans, this method is highly effective. nih.gov

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of unsaturated heterocyclic systems, which can then be reduced to the saturated tetrahydropyran core. nih.gov RCM employs ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene. nih.gov This methodology is particularly useful for the synthesis of complex and highly functionalized cyclic ethers.

Functionalization of Pre-existing Tetrahydropyran Rings

An alternative to de novo ring synthesis is the modification of a readily available tetrahydropyran derivative. A common and commercially available starting material for this approach is tetrahydro-4H-pyran-4-one . google.comnih.gov This ketone provides a convenient electrophilic site at the C4 position for the introduction of the desired ethynyl (B1212043) group. The synthesis of tetrahydro-4H-pyran-4-one itself can be achieved through various methods, including the cyclization of 1,5-dichloropentan-3-one. google.com

The functionalization of tetrahydro-4H-pyran-4-one allows for a convergent and often more direct route to 4-substituted tetrahydropyrans, avoiding the complexities of controlling stereocenters during a ring-closing reaction if a racemic product is desired or if the chirality is to be introduced in a subsequent step.

Regioselective Introduction of the Ethynyl Moiety

With the tetrahydropyran core in hand, the next critical step is the regioselective installation of the ethynyl group at the C4 position. This can be achieved through direct alkynylation protocols, which are particularly applicable to ketone precursors like tetrahydro-4H-pyran-4-one, or through cross-coupling strategies starting from a suitably functionalized tetrahydropyran.

Direct Alkynylation Protocols

Direct alkynylation methods involve the addition of an ethynyl nucleophile to the carbonyl group of tetrahydro-4H-pyran-4-one. A classic approach is the use of ethynylmagnesium bromide , a Grignard reagent, which adds to the ketone to form 4-ethynyltetrahydro-2H-pyran-4-ol. chemistryviews.org Subsequent dehydration of this tertiary alcohol can then yield the desired alkene or, under specific conditions, potentially lead to rearrangement products.

For the direct conversion of an aldehyde or ketone to a terminal alkyne, several one-carbon homologation reactions are available. The Corey-Fuchs reaction is a two-step process that first converts the ketone into a 1,1-dibromoolefin using triphenylphosphine (B44618) and carbon tetrabromide. acs.orgresearchgate.netorganic-chemistry.orgsynarchive.comrsc.org Treatment of the resulting dibromoolefin with a strong base, such as n-butyllithium, then effects an elimination and lithium-halogen exchange to furnish the terminal alkyne. organic-chemistry.orgsynarchive.com

Another powerful method is the Seyferth-Gilbert homologation . rsc.orgacs.orgorganic-chemistry.orgsharif.eduorganic-chemistry.org This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) to convert a ketone directly into a terminal alkyne in a single step upon treatment with a base like potassium tert-butoxide. acs.orgorganic-chemistry.orgsharif.edu

| Reagent/Reaction | Starting Material | Product | Key Features |

| Ethynylmagnesium Bromide | Tetrahydro-4H-pyran-4-one | This compound-4-ol | Forms the tertiary alcohol precursor. |

| Corey-Fuchs Reaction | Tetrahydro-4H-pyran-4-one | This compound | Two-step process via a dibromoolefin. |

| Seyferth-Gilbert Homologation | Tetrahydro-4H-pyran-4-one | This compound | One-step conversion to the terminal alkyne. |

Cross-Coupling Strategies for Ethynyl Group Installation

Cross-coupling reactions provide a powerful alternative for the formation of the carbon-carbon bond between the tetrahydropyran ring and the ethynyl group. The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.orgsynarchive.comnih.govresearchgate.netacs.orgmdpi.commdpi.com To apply this methodology to the synthesis of this compound, a precursor such as 4-iodotetrahydro-2H-pyran or 4-(trifluoromethanesulfonyloxy)tetrahydro-2H-pyran would be required. The coupling of such a precursor with a protected acetylene, like trimethylsilylacetylene, followed by deprotection, would yield the target compound. mdpi.com

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Sonogashira coupling, and various conditions have been developed to accommodate a wide range of substrates. organic-chemistry.orgacs.orgmdpi.com

Stereoselective Synthesis of this compound and Chiral Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, as the stereochemistry of the tetrahydropyran ring can have a profound impact on biological activity. Several strategies can be employed to achieve stereocontrol.

One approach is the use of a chiral pool , where the synthesis begins with a readily available enantiopure starting material, such as a carbohydrate or a chiral hydroxy acid, that already contains some of the required stereocenters. nih.gov

Chiral auxiliaries can be temporarily attached to the acyclic precursor before the ring-closing step to direct the stereochemical outcome of the cyclization. nih.gov After the desired stereochemistry has been established, the auxiliary can be cleaved to afford the enantiomerically enriched tetrahydropyran.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of tetrahydropyrans. researchgate.netnih.govrsc.org For instance, chiral phosphoric acids or chiral amines can catalyze asymmetric Prins-type cyclizations or Michael additions to construct the chiral tetrahydropyran core. rsc.org Furthermore, the asymmetric reduction of a prochiral ketone, such as 4-ethynyltetrahydropyran-4-one, using a chiral catalyst could provide access to a chiral alcohol precursor. mdpi.com

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure starting materials. | Synthesis starting from a monosaccharide. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Attachment of a chiral auxiliary to an acyclic precursor before cyclization. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome. | Organocatalyzed asymmetric Prins cyclization or asymmetric reduction of a ketone. nih.govmdpi.com |

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For this compound, this involves controlling the relative stereochemistry of the substituents on the pyran ring, including the ethynyl group at the C4 position. A prominent strategy for achieving high diastereoselectivity in the synthesis of substituted tetrahydropyrans is the Prins cyclization . This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the Prins cyclization can be influenced by the choice of catalyst and reaction conditions, often leading to the formation of a single diastereomer with high selectivity.

Another powerful approach is the tandem Knoevenagel condensation/intramolecular Michael addition sequence. This method has been successfully employed for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, which can serve as key precursors to this compound. nih.govfigshare.com The reaction of β-ketoesters with two equivalents of an aldehyde can produce single diastereomers of these tetrahydropyran-4-ones. nih.govfigshare.com Subsequent stereoselective alkynylation of the ketone would then furnish the desired this compound derivative.

The stereochemical outcome of these reactions is often dictated by the formation of a thermodynamically stable chair-like transition state, which minimizes steric interactions and leads to the preferential formation of one diastereomer.

Enantioselective Methodologies for Optical Purity

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral molecule. Achieving high optical purity is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. For this compound, enantioselective methods would aim to produce either the (R)- or (S)-enantiomer in high enantiomeric excess.

One of the key strategies for the enantioselective synthesis of tetrahydropyran rings is the asymmetric hetero-Diels-Alder reaction . This powerful cycloaddition reaction can be catalyzed by chiral Lewis acids to induce high levels of enantioselectivity. While not directly applied to this compound in the available literature, this methodology represents a promising avenue for its enantioselective synthesis.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts can be employed to catalyze reactions such as intramolecular oxa-Michael additions, leading to the formation of enantioenriched tetrahydropyran rings.

A biocatalytic approach has been successfully used in the enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV nucleoside. nih.gov This synthesis features an enzymatic desymmetrization to construct a fully substituted carbon atom bearing an ethynyl group, highlighting the potential of biocatalysis in achieving high enantioselectivity for complex molecules containing an ethynyl moiety. nih.gov

Control of Stereochemistry at the Pyran Ring and Ethynyl Position

Achieving complete stereochemical control in the synthesis of this compound requires methodologies that can independently and selectively set the stereocenters on the pyran ring and at the C4 position. The stereochemistry of the pyran ring is often established during the cyclization step. For instance, in a Prins cyclization, the relative stereochemistry of the substituents at C2 and C6 can be controlled by the geometry of the starting homoallylic alcohol and the reaction conditions.

The stereochemistry at the C4 position, bearing the ethynyl group, is typically introduced through a subsequent nucleophilic addition to a carbonyl precursor, such as a tetrahydropyran-4-one. The diastereoselective addition of an ethynyl nucleophile to the ketone can be influenced by the existing stereocenters on the pyran ring, leading to substrate-controlled diastereoselectivity. Alternatively, chiral reagents or catalysts can be employed to achieve reagent-controlled stereoselectivity, allowing for the synthesis of either diastereomer.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both metal-based and non-metal-based catalytic systems are instrumental in the synthesis of tetrahydropyran derivatives.

Metal-Catalyzed Processes (e.g., Palladium, Ruthenium, Zinc)

Metal catalysts are widely used in the synthesis of heterocyclic compounds, including tetrahydropyrans. Palladium catalysts, in conjunction with copper co-catalysts, are particularly effective in Sonogashira coupling reactions, which could be a key step in introducing the ethynyl group onto a pre-formed tetrahydropyran ring. beilstein-journals.org For example, a 4-halotetrahydro-2H-pyran could be coupled with a terminal alkyne in the presence of a palladium/copper catalytic system to yield this compound. beilstein-journals.org

Zinc-based catalysts can be utilized in the alkynylation of carbonyl compounds. The addition of zinc acetylides to tetrahydropyran-4-ones would provide a direct route to 4-ethynyl-tetrahydropyran-4-ols, which could then be further transformed into the target molecule.

Organocatalytic and Biocatalytic Strategies

Organocatalysis offers a powerful alternative to metal-based catalysis, often proceeding under mild reaction conditions with high levels of stereoselectivity. As mentioned previously, organocatalytic intramolecular oxa-Michael additions and other domino reactions can be employed for the enantioselective synthesis of the tetrahydropyran ring. Furthermore, chiral organocatalysts could potentially be used to control the stereoselective addition of an ethynyl group to a tetrahydropyran-4-one precursor.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis. Enzymes can offer unparalleled selectivity and operate under environmentally benign conditions. The successful enantioselective synthesis of an ethynyl-containing nucleoside analog using enzymatic desymmetrization demonstrates the potential of biocatalysis in the synthesis of chiral molecules like this compound. nih.gov Lipases have also been shown to catalyze the synthesis of 2-amino-4H-pyran derivatives, indicating the broader applicability of enzymes in pyran synthesis.

Scale-Up Considerations and Industrial Production Methods for Tetrahydro-2H-pyran Derivatives

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For tetrahydropyran derivatives, several factors must be considered to ensure a safe, efficient, and economically viable process.

Safety is a paramount concern in industrial chemistry. The handling of potentially hazardous reagents, such as metal catalysts and reactive intermediates, requires careful consideration and the implementation of appropriate safety protocols. The use of continuous flow reactors is becoming increasingly popular in the pharmaceutical and fine chemical industries as they can offer improved safety, better heat and mass transfer, and more consistent product quality compared to traditional batch reactors.

Mechanistic Investigations and Chemical Transformations of 4 Ethynyltetrahydro 2h Pyran

Reactivity Profiles of the Terminal Alkyne

The terminal alkyne group is the primary site of reactivity in 4-ethynyltetrahydro-2H-pyran, enabling a variety of coupling and functionalization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. d-nb.infonih.gov This reaction is prized for its reliability, selectivity, and biocompatibility, proceeding under mild conditions, often in aqueous environments. d-nb.infonih.govuq.edu.au The resulting triazole ring is chemically stable and can act as a rigid linker, mimicking the geometry of a peptide bond. d-nb.infonih.gov

In the context of this compound, the CuAAC reaction allows for its conjugation to a wide array of molecules, including biomolecules like peptides and proteins, as well as synthetic scaffolds. d-nb.infoacs.org For instance, it has been used to link galactose-containing ligands to create divalent inhibitors for bacterial lectins. acs.org The reaction typically employs a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. acs.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form the triazole ring. d-nb.info The efficiency of CuAAC can be enhanced by the use of surfactants, which can increase reaction rates and yields, particularly at low reactant concentrations. d-nb.info

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgrsc.orgsigmaaldrich.com

The Sonogashira coupling reaction specifically joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.net The reaction mechanism is understood to involve two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the halide to the Pd(0) complex is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne. libretexts.org Sonogashira couplings can be performed under mild conditions and are used in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org For this compound, this reaction provides a direct route to connect the THP motif to aromatic or vinylic systems.

The Suzuki-Miyaura coupling , or Suzuki reaction, is another key palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org While the classic Suzuki reaction forms C(sp2)-C(sp2) bonds, its principles can be adapted. For a molecule like this compound, it would first need to be converted into a suitable organoboron derivative or coupled with a partner that has undergone a borylation reaction. The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound (activated by a base), and finally reductive elimination to form the new carbon-carbon bond. wikipedia.orglibretexts.org Recent advancements have even explored diverted pathways, such as incorporating a nitrene insertion to form C-N-C linked products instead of the traditional C-C bond. snnu.edu.cn

Hydration Reactions and Selective Functionalization of the Alkyne

The terminal alkyne of this compound can undergo hydration to form a ketone. This transformation is typically catalyzed by mercury(II) salts in the presence of acid and water. lookchem.com The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form, yielding 1-(tetrahydro-2H-pyran-4-yl)ethanone.

Beyond simple hydration, the alkyne moiety allows for a range of selective functionalizations. rsc.org For instance, cobalt-NHC (N-heterocyclic carbene) complexes have been shown to catalyze either the cyclotrimerization or hydroboration of alkynes, with the reaction outcome being directed by the choice of auxiliary ligands on the cobalt center. rsc.org This demonstrates the potential for selectively transforming the ethynyl (B1212043) group into more complex structures. Similarly, alkyne insertion into metal-metal bonds, such as a Cu-Al bond, has been explored to create dimetallated alkenes, which can then be selectively functionalized. chemrxiv.org

Propargylic Substitution Reactions

While this compound itself does not have a propargylic leaving group, its derivatives, such as this compound-4-ol, can undergo propargylic substitution. nih.gov In these reactions, the hydroxyl group can be substituted by various nucleophiles. lookchem.com These reactions often proceed through cationic intermediates, such as allenylidene complexes when catalyzed by ruthenium, or propargylic cations. lookchem.comresearchgate.net Copper-catalyzed propargylic substitutions are also well-established, allowing for the formation of allenes or further substituted alkynes with high stereoselectivity. unige.ch

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is generally stable, but it can participate in reactions, particularly those involving nucleophilic attack or rearrangements, especially when appropriately activated.

Nucleophilic Attack and Subsequent Rearrangements

The THP ring, a cyclic ether, can be susceptible to ring-opening reactions under certain conditions. clockss.org While the unsubstituted THP ring is quite inert, the presence of functional groups can facilitate transformations. For instance, in related 2H-pyran-2-one systems, nucleophilic attack at positions C-2, C-4, or C-6 can lead to ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org In the case of saturated THP rings, such as in this compound, ring-opening typically requires harsh acidic conditions or specialized reagents that can activate the ether oxygen. More commonly, transformations involve substituents on the ring rather than cleavage of the ring itself. Computational studies on the thermal decomposition of related dihydropyran systems show that they can undergo retro-Diels-Alder type reactions, though this requires high temperatures. mdpi.com The synthesis of the THP ring itself often involves acid-catalyzed cyclization of hydroxyalkenes (Prins cyclization) or other intramolecular cyclization strategies. ntu.edu.sgorganic-chemistry.orgrsc.org

Ring-Opening Reactions (if applicable to the saturated system)

The saturated tetrahydropyran ring is characterized by its notable stability and is generally resistant to ring-opening reactions under many common synthetic conditions. This stability is a key feature of the oxane core, which consists of single bonds and lacks the ring strain that might otherwise favor cleavage. Unlike unsaturated analogs such as 2H-pyran-2-ones or dihydropyrans, the this compound molecule does not readily undergo ring-opening.

Unsaturated pyran systems possess electrophilic centers that make them vulnerable to nucleophilic attack, often resulting in the opening of the heterocyclic ring. clockss.org For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to the opening of the dihydropyran ring. chim.it Similarly, 2H-pyran-2-ones are known to react with nucleophiles at positions C-2, C-4, and C-6, which typically leads to ring cleavage and subsequent rearrangement into new carbocyclic or heterocyclic structures. clockss.org

In stark contrast, the tetrahydropyran ring in this compound lacks these reactive unsaturated sites. The primary reactive center of the molecule is the terminal alkyne (ethynyl group), while the saturated ring remains intact during most chemical transformations. Therefore, ring-opening reactions are not a characteristic feature of the chemical behavior of this compound under standard conditions.

Ether Functional Group Reactivity within the Ring Structure

The ether linkage (-O-) within the this compound ring structure exhibits the low reactivity typical of acyclic dialkyl ethers and the tetrahydropyranyl (THP) ether protecting group. uomus.edu.iqwikipedia.org Ethers are generally unreactive towards many classes of reagents, including bases, organometallics, and reducing agents, which contributes to the stability of the tetrahydropyran ring as a molecular scaffold. organic-chemistry.org

The principal reaction involving the ether functional group is acid-catalyzed cleavage. This reaction typically requires strong protic acids (e.g., HBr, HI) or Lewis acids. The mechanism proceeds via protonation of the ether oxygen atom, which converts the neutral oxygen into a good leaving group (an alcohol). A subsequent nucleophilic attack by a conjugate base or another nucleophile present in the medium on an adjacent carbon atom results in the cleavage of a carbon-oxygen bond and the opening of the ring.

While this reaction is mechanistically feasible for this compound, it is not commonly employed as a primary transformation strategy. The stability of the THP ring is often leveraged, with reactions being directed at the more reactive ethynyl side chain. The conditions required for ether cleavage are often harsh and could potentially affect other parts of a larger molecule, making selective transformations at the alkyne preferable. The stability of the tetrahydropyranyl ether group is precisely why it is widely used as a protecting group for alcohols in organic synthesis. wikipedia.org

Advanced Catalytic Transformations Facilitated by the this compound Scaffold

The this compound scaffold is a valuable building block in modern organic synthesis, primarily due to the reactivity of its terminal alkyne. This functional group serves as a handle for a variety of advanced catalytic transformations, allowing for its incorporation into more complex molecular architectures. The tetrahydropyran ring itself typically remains inert, acting as a stable, non-polar, three-dimensional scaffold.

One of the most prominent catalytic transformations involving this scaffold is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." In this reaction, the terminal ethynyl group of this compound reacts with an organic azide in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for drug discovery and materials science.

A specific application involves the synthesis of complex triazole derivatives for biological screening. nih.gov For example, this compound is reacted with an azide-functionalized pyrrolidine (B122466) derivative in the presence of copper sulfate and a reducing agent to generate the Cu(I) catalyst in situ. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent System | Conditions | Product Type |

|---|---|---|---|---|---|

| This compound | Azide-functionalized pyrrolidine | CuSO₄ and Sodium L-ascorbate | THF / H₂O / n-BuOH | 70 °C, 16 hours | 1,2,3-Triazole derivative with a tetrahydropyran substituent |

Beyond CuAAC, the terminal alkyne of the this compound scaffold is amenable to other advanced metal-catalyzed cross-coupling reactions, including:

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to form carbon-carbon bonds.

Heck Coupling: Palladium-catalyzed reaction with aryl or vinyl halides.

Glaser Coupling: Copper-catalyzed oxidative homocoupling to form diynes.

These catalytic methods enable the straightforward linkage of the tetrahydropyran motif to various aromatic, heteroaromatic, and aliphatic structures, highlighting the role of this compound as a versatile scaffold in the synthesis of complex target molecules.

Applications of 4 Ethynyltetrahydro 2h Pyran in Drug Discovery and Medicinal Chemistry

4-Ethynyltetrahydro-2H-pyran as a Versatile Building Block in Complex Molecular Architectures

The structure of this compound, featuring a reactive terminal alkyne group, allows for its participation in a variety of chemical transformations. This makes it an invaluable building block for the construction of more complex molecules. The tetrahydropyran (B127337) ring, a common motif in many natural products and bioactive compounds, imparts favorable physicochemical properties such as improved solubility and metabolic stability. researchgate.netmdpi.com The strategic incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate. researchgate.net

Development of Phosphoinositide 3-Kinase-γ (PI3K-γ) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cellular processes like cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is frequently observed in various cancers, making PI3K an attractive target for anticancer drug development. nih.govnih.govoncotarget.com The PI3K family is divided into four classes, with Class I being the most implicated in cancer. wikipedia.org

Specifically, the gamma isoform (PI3Kγ) has been identified as a key target in inflammatory diseases and certain cancers. ed.ac.uk Researchers have focused on developing isoform-specific inhibitors to minimize off-target effects. oncotarget.com While the direct synthesis of PI3K-γ inhibitors using this compound is not explicitly detailed in the provided results, the versatility of this building block makes it a potential component in the synthesis of such inhibitors. The development of potent and selective PI3K inhibitors remains an active area of research. ed.ac.uk

Contribution to Hepatitis C Virus (HCV) Inhibitor Design and Synthesis

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. mdpi.com One of the key viral targets is the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. plos.org

Table 1: Investigated Substituents in Benzofuran-based HCV Inhibitors

| Moiety | General Observation on Potency |

|---|---|

| 1-ethynylcyclohexanol | Preferred in some cases |

| 2-methylbut-3-yn-2-ol | Preferred in some cases |

| This compound-4-ol | Preferred in some cases |

| Oxetane | Detrimental in the investigated series |

| Tetrahydropyran | Detrimental in the investigated series |

Data sourced from a study on benzofuran (B130515) HCV inhibitors. nih.gov

Integration into Covalent Disruptors of YAP-TEAD Association

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, play a crucial role in organ size control and tumorigenesis. biorxiv.org The interaction between YAP/TAZ and the TEAD family of transcription factors is a key driver of oncogenic gene expression. nih.gov Disrupting this interaction has emerged as a promising strategy for cancer therapy. nih.gov

In the development of covalent inhibitors targeting a conserved cysteine in the palmitate-binding pocket of TEAD, this compound was utilized as a key building block. biorxiv.orgnih.gov Specifically, it was used in the synthesis of MYF-03-69, an irreversible pan-TEAD inhibitor. biorxiv.orgnih.gov This compound was shown to disrupt the YAP-TEAD association, suppress TEAD transcriptional activity, and inhibit the growth of malignant pleural mesothelioma cells with defective Hippo signaling. nih.govnih.gov A derivative, MYF-03-176, demonstrated significant antitumor efficacy in a mouse xenograft model. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity and guiding the optimization of lead compounds. mdpi.com The incorporation of the this compound moiety into various molecular scaffolds has been a subject of SAR investigations.

Scaffold Derivatization for Enhanced Biological Activity and Selectivity

Scaffold derivatization is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a lead compound's pharmacological profile. The goal is to append new chemical moieties to a core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The tetrahydropyran scaffold is highly amenable to such modifications, offering multiple points for functionalization to systematically explore and optimize interactions with biological targets. researchgate.net The terminal alkyne of this compound is particularly useful, as it allows for efficient and specific coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.

A notable example of this strategy is in the development of novel "molecular glue" degraders. nih.gov These compounds function by inducing the degradation of specific target proteins via the ubiquitin-proteasome system. Research into immunomodulatory drugs (IMiDs) has shown that their chemical scaffold can be derivatized to alter their substrate specificity. nih.gov

In one such study, chemists aimed to develop selective degraders by modifying the scaffold of FPFT-2216, an IMiD derivative known to degrade proteins such as IKZF1, IKZF3, and CK1α. nih.gov By employing a scaffold hopping strategy, this compound was used to synthesize a new derivative. The synthesis involved a click reaction between this compound and 3-azidopiperidine-2,6-dione (B2812724) to yield the triazole-linked compound 3-(4-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione . nih.gov This derivatization was part of a broader effort that successfully generated new compounds, TMX-4100 and TMX-4116, which exhibited much greater selectivity for degrading phosphodiesterase 6D (PDE6D) and CK1α, respectively, while significantly reducing their ability to degrade the original targets IKZF1 and IKZF3. nih.gov This work underscores how the introduction of the tetrahydropyran moiety can modulate the biological activity and selectivity of a therapeutic scaffold.

| Parent Scaffold | Derivative Incorporating THP Moiety | Key Modification | Observed Outcome | Reference |

|---|---|---|---|---|

| FPFT-2216 (IMiD Derivative) | 3-(4-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione | Introduction of the tetrahydropyran group via a triazole linker to the piperidine-2,6-dione core. | Contributed to a series of analogs with altered and more selective protein degradation profiles (e.g., enhanced selectivity for PDE6D/CK1α over IKZF1/IKZF3). | nih.gov |

Design and Synthesis of Ligands for Biological Systems (e.g., Glycoside Ligands)

The tetrahydropyran ring is the core structure of pyranose sugars, making it a fundamental component in the design of glycoside ligands. These ligands play critical roles in biological recognition processes, mediating interactions with proteins such as enzymes, lectins, and transporters. The stereochemistry and substitution pattern of the THP ring are paramount in dictating the binding affinity and specificity of these ligands. usp.br

The design and synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is an area of intense research, as these analogs offer enhanced stability against enzymatic hydrolysis. The ethynyl (B1212043) group on this compound or similar building blocks is a powerful tool for constructing these complex molecules.

Synthesis of Ligands for Sodium-Glucose Co-transporters (SGLT)

The sodium-glucose co-transporter 1 (SGLT1) is a vital protein for glucose and galactose absorption in the intestine. nih.govmdpi.com It has also been identified as a target for developing anti-inflammatory agents. nih.gov Researchers have synthesized libraries of C-glycoside compounds as putative ligands for SGLT1 to probe its mechanism of action. nih.gov In these syntheses, a pyranose-like structure is typically coupled with an aromatic or other functional group. For instance, a library of C-glycosides was created to investigate their protective effects in a model of doxorubicin-induced mucositis. Preliminary biological evaluation revealed that the aromatic moiety of the synthesized ligands was crucial for the observed biological activity, while the specific sugar component played a lesser role. nih.gov This highlights the importance of the aglycone part of the ligand, which is attached to the core pyran scaffold.

Design of Divalent Ligands for Lectins

Lectins are carbohydrate-binding proteins involved in cell-cell recognition, adhesion, and signaling. Designing high-affinity ligands for lectins often involves creating multivalent displays of carbohydrate recognition motifs. In the rational design of divalent ligands for the bacterial lectin LecA from Pseudomonas aeruginosa, a key building block was a tetrahydropyran derivative, (2R,3S,4R,5R,6S)-2-(Hydroxymethyl)-6-((triisopropylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triol . acs.org The ethynyl group on this functionalized THP ring served as a handle for click chemistry to link two galactose-containing units together via specifically designed spacers. This approach led to ligands with significantly improved affinity, demonstrating how the rigid and well-defined tetrahydropyran scaffold can be used to control the spatial presentation of binding epitopes. acs.org

| Ligand Type / Target | Core Building Block Principle | Synthetic Strategy Highlight | Application / Finding | Reference |

|---|---|---|---|---|

| C-Glycoside Ligands for SGLT1 | Pyranose ring linked to an aromatic aglycone. | Creation of a small library of C-glycoside derivatives to explore structure-activity relationships. | Demonstrated that the aromatic moiety is critical for anti-inflammatory activity in a mucositis model. | nih.gov |

| Divalent Ligands for Lectin LecA | Functionalized ethynyl-tetrahydropyran used as a key intermediate. | Use of CuAAC ("click chemistry") to link two glycoside units to a central spacer. | Resulted in ligands with major improvements in binding affinity due to multivalent effects. | acs.org |

Computational and Theoretical Studies on 4 Ethynyltetrahydro 2h Pyran

Density Functional Theory (DFT) for Reaction Pathway Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. mdpi.com It offers a balance between computational cost and accuracy, making it a reliable tool for calculating ground-state properties like electron density, total energy, and molecular structure. mdpi.comresearchgate.net The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines its properties. numberanalytics.com

In the context of 4-Ethynyltetrahydro-2H-pyran, DFT is instrumental in predicting reaction pathways for its transformations. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates. numberanalytics.com This information elucidates complex reaction mechanisms and predicts the feasibility and outcomes of a chemical process. For example, DFT calculations can be used to study cycloaddition reactions involving the ethynyl (B1212043) group or substitutions on the tetrahydropyran (B127337) ring. rsc.org Theoretical investigations can determine activation energies and reaction enthalpies, providing a quantitative measure of reaction kinetics and thermodynamics. researchgate.netnsf.gov This predictive power allows chemists to screen for viable synthetic routes and reaction conditions before undertaking extensive experimental work. mdpi.com

Table 1: Illustrative DFT Outputs for a Hypothetical Reaction of this compound

| Calculated Parameter | Significance for Reaction Pathway Prediction |

|---|---|

| Ground State Geometries | Predicts the most stable three-dimensional structure of reactants, products, and intermediates. |

| Transition State (TS) Geometry | Identifies the highest energy point along the reaction coordinate, defining the kinetic barrier. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and reactants; a lower value indicates a faster reaction. rsc.org |

| Reaction Energy (ΔErxn) | The energy difference between products and reactants; a negative value (exothermic) suggests a thermodynamically favorable reaction. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

Molecular Modeling for Conformational Analysis and Ligand-Target Interactions

The three-dimensional shape (conformation) of a molecule is critical to its reactivity and biological activity. Molecular modeling techniques are used to study the conformational preferences of molecules like this compound. The tetrahydropyran (THP) ring typically adopts a stable chair-like conformation (4C1). beilstein-journals.org However, the orientation of substituents can be influenced by subtle electronic and steric effects, such as 1,3-diaxial repulsion. beilstein-journals.org

Computational studies, often supplemented by experimental data from NMR spectroscopy or X-ray crystallography, can determine the preferred conformation. beilstein-journals.orgethz.ch For this compound, modeling can predict the energetic preference for the ethynyl group to be in an axial versus an equatorial position, which in turn influences how the molecule presents itself for chemical reactions or binding to a biological target.

Table 2: Key Interactions of a this compound-Derived Ligand with a Protein Target (Hypothetical)

| Interacting Group of Ligand | Region of Protein Binding Pocket | Type of Interaction | Significance for Binding |

|---|---|---|---|

| Tetrahydropyran Ring | Hydrophobic channel | Van der Waals / Hydrophobic | Anchors the ligand in a lipophilic pocket, enhancing affinity. biorxiv.org |

| Ethynyl Group (post-reaction) | Covalently linked to Cysteine residue | Covalent Bond | Forms a permanent, irreversible bond leading to potent inhibition. biorxiv.org |

| Other Derivative Moieties | Hydrophilic pocket | Hydrogen Bonds, Polar Interactions | Provides specificity and additional binding energy. biorxiv.org |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including both reactivity (whether a reaction occurs) and selectivity (which product is formed). beilstein-journals.org For a molecule with multiple functional groups like this compound (containing an alkyne and an ether), predicting which part of the molecule will react under specific conditions is crucial.

DFT-based algorithms can be developed to automatically generate reaction intermediates and calculate their stabilities. beilstein-journals.org By comparing the activation barriers for different possible reaction pathways, these methods can predict the major product. For example, in a palladium-catalyzed cross-coupling reaction, computations could predict whether C-H activation would occur on the THP ring or if the reaction would proceed at the terminal alkyne. beilstein-journals.org Such predictive models can distinguish between competing reaction mechanisms, such as an electrophilic substitution pathway versus a proton abstraction pathway, by establishing energetic thresholds based on the stability of key intermediates. beilstein-journals.org This allows for the rational design of new transformations and the optimization of reaction conditions to favor a desired outcome.

Table 3: Hypothetical Reactivity Prediction for this compound

| Proposed Transformation | Potential Reactive Site | Predicted Activation Energy (DFT) | Predicted Outcome |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne C-H | Low | High reactivity, selective formation of substituted alkyne. |

| Acid-Catalyzed Ring Opening | Pyran Oxygen | High | Low reactivity under mild conditions. |

| Electrophilic Addition | Alkyne Triple Bond | Moderate | Reactivity depends on the electrophile; potential for Markovnikov/anti-Markovnikov selectivity. |

In Silico Screening and Virtual Library Design incorporating this compound Derivatives

In silico screening and the design of virtual chemical libraries are modern approaches to accelerate drug discovery. This compound represents an attractive scaffold or building block for such libraries due to its favorable physicochemical properties and synthetic accessibility. chemicalbook.com

The process begins with the creation of a virtual library, where the core structure of this compound is computationally decorated with a diverse set of chemical functionalities. This results in a large, theoretical collection of related compounds. This library can then be subjected to a virtual screening cascade to identify potential "hits" against a specific biological target. nih.gov

A typical workflow involves several steps. First, a pharmacophore model may be used to quickly filter the library, retaining only those molecules that possess the key spatial and electronic features thought to be necessary for binding. nih.gov The remaining compounds are then "docked" into a 3D model of the target protein. This molecular docking step predicts the binding pose and estimates the binding affinity for each compound. nih.gov The most promising candidates from docking can be further analyzed using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex. nih.gov This integrated in silico protocol efficiently narrows down a vast chemical space to a small number of high-priority candidates for chemical synthesis and experimental testing. This exact approach has been applied in studies where this compound was used to generate a focused library of compounds to screen for inhibitors of the YAP-TEAD protein-protein interaction. biorxiv.orgbiorxiv.org

Table 4: Typical Workflow for Virtual Screening of a this compound-Based Library

| Step | Description | Purpose |

|---|---|---|

| 1. Library Design | A virtual library is generated by computationally adding diverse substituents to the this compound core. | To explore a wide range of chemical diversity around a core scaffold. |

| 2. Pharmacophore Filtering | Compounds are filtered based on a 3D model of essential binding features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). nih.gov | To rapidly eliminate molecules that are unlikely to bind. |

| 3. Molecular Docking | Remaining compounds are computationally placed into the binding site of the target protein to predict binding mode and score affinity. nih.gov | To rank potential hits and prioritize candidates. |

| 4. Molecular Dynamics (MD) | The stability of the top-scoring ligand-protein complexes is simulated over time. nih.gov | To validate the predicted binding pose and refine affinity estimates. |

| 5. Hit Selection | A small number of the most promising virtual hits are selected for synthesis and in vitro biological evaluation. | To identify lead compounds for drug development. |

Q & A

Q. What are common synthetic routes for introducing ethynyl groups into tetrahydropyran derivatives?

Ethynylation of tetrahydropyrans typically involves alkynylation reagents under controlled conditions. For example, 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran was synthesized using ethyl oxalate derivatives and phenylethynylbenziodoxolone (EBX) in degassed dichloromethane, achieving 62% yield . Key steps include:

- Use of anhydrous solvents to prevent side reactions.

- Column chromatography (e.g., silica gel with pentane) for purification.

- Monitoring reaction progress via TLC or GC-MS.

Q. How can NMR spectroscopy resolve structural ambiguities in tetrahydropyran derivatives?

Comprehensive NMR analysis (¹H, ¹³C, 2D techniques) is critical. For instance, diastereomeric tetrahydropyrans (e.g., 72 and 73 in ) were differentiated using coupling constants (J values) and chemical shifts. Key practices include:

Q. What safety protocols are essential for handling tetrahydropyran derivatives?

Referencing SDS for similar compounds (e.g., 3,4-dihydro-2H-pyran):

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store in well-ventilated areas away from oxidizers .

- Dispose of waste via approved facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in tetrahydropyran synthesis?

Copper(II)–bisphosphine catalysts (e.g., L3 in ) enable stereocontrol. Factors influencing selectivity:

Q. What computational tools predict feasible synthetic routes for ethynyl-substituted tetrahydropyrans?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. For example:

Q. How to address contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected MS fragments or NMR shifts) require:

Q. What methodologies optimize reaction conditions for tetrahydropyran functionalization?

Systematic parameter screening is key. For oxidation/reduction:

- Oxidation : Use KMnO₄/CrO₃ under acidic conditions to yield ketones .

- Reduction : NaBH₄/LiAlH₄ in THF at −78°C for alcohol formation .

- High-throughput screening (HTS) robots can test 100+ conditions/day for yield optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.